molecular formula C9H19N3O B3080763 3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one CAS No. 1092289-87-6

3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one

Cat. No.: B3080763
CAS No.: 1092289-87-6
M. Wt: 185.27 g/mol
InChI Key: YWIINESWJWUPGZ-UHFFFAOYSA-N
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Description

3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one is a proprietary organic compound with the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol . This chemical features a propan-1-one backbone functionalized with both a methylamino group and a 4-methylpiperazine moiety, a structure often investigated in medicinal chemistry for its potential as a key intermediate in pharmaceutical development. Piperazine derivatives are frequently explored in scientific research for their diverse biological activities and are found in compounds modulating various biological pathways . As a building block in organic synthesis, this reagent enables researchers to create more complex molecules for screening and experimental purposes. It is supplied as a high-purity material to ensure consistent and reliable results in laboratory settings. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this compound using appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

3-(methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-10-4-3-9(13)12-7-5-11(2)6-8-12/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIINESWJWUPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)N1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-methylpiperazine with a suitable precursor, such as 3-chloropropanone, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Cathinone Analogs

Cathinones share the core 2-amino-1-phenylpropan-1-one structure but vary in substituents on the phenyl ring and amino group. Key comparisons include:

Compound Name R1 (Aryl Group) R2 (Amino Group) Pharmacological Activity Regulatory Status
Target Compound 4-Methylpiperazin-1-yl Methylamino Unknown (theorized CNS effects) Not regulated
Mephedrone () 4-Methylphenyl Methylamino Stimulant, serotonin/dopamine release agonist Schedule II (WHO, 1971 Convention)
4-FMC (Flephedrone) () 4-Fluorophenyl Methylamino Similar to mephedrone Controlled in multiple regions
3-MMC (–6) 3-Methylphenyl Methylamino Psychostimulant, entactogen Schedule II (WHO)
4-MEC () 4-Methylphenyl Ethylamino Longer duration than mephedrone Controlled in some jurisdictions

Key Differences :

  • Aryl Group: The target compound replaces the phenyl ring with a 4-methylpiperazine group, likely altering receptor binding and solubility. Piperazines often interact with serotonin (5-HT) receptors, which may modulate stimulant effects seen in cathinones .
  • Amino Group: The methylamino group is common in cathinones, but its position on a piperazine-containing scaffold may affect metabolic stability and bioavailability .

Piperazine Derivatives

Piperazine moieties are prevalent in pharmaceuticals due to their versatility in modulating pharmacokinetics. Relevant analogs include:

Compound Name Core Structure Activity/Application
Target Compound Propan-1-one + piperazine Hypothetical CNS modulation
3-(4-Methylpiperazin-1-yl)propanenitrile () Propanenitrile + piperazine Intermediate in drug synthesis
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one () Naphthyl-substituted propanone Higher lipophilicity
Piperidin-1-yl-propoxyphenyl derivatives () Aminopyrimidine + piperazine Kinase inhibition, anticancer

Structural Insights :

  • Lipophilicity: The target compound’s piperazine group may enhance water solubility compared to aryl-substituted cathinones (e.g., 3-MMC) but reduce blood-brain barrier penetration relative to naphthyl analogs .
  • Synthetic Flexibility : Piperazine derivatives are often tailored for specific targets (e.g., antipsychotics, antidepressants), suggesting the target compound could be optimized for receptor selectivity .

Research Findings and Hypotheses

Pharmacological Predictions

  • Receptor Affinity: The piperazine group may confer affinity for 5-HT receptors, diverging from cathinones’ primary dopamine/norepinephrine transporter inhibition .

Biological Activity

3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one, also known by its CAS number 1092289-87-6, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C9H19N3O
  • Molecular Weight : 185.27 g/mol
  • Purity : 98%+

This compound is primarily utilized in laboratory settings for research purposes and is not approved for therapeutic use in humans .

The biological activity of 3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one is largely attributed to its interaction with neurotransmitter systems. Specifically, it is believed to modulate the activity of monoamine neurotransmitters, which play critical roles in mood regulation and cognitive functions. The presence of the methylamino group enhances its lipophilicity, potentially affecting its ability to cross the blood-brain barrier.

Neuropharmacological Effects

Research indicates that compounds similar to 3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one exhibit stimulant properties akin to those of amphetamines. These effects are primarily mediated through the release of dopamine and norepinephrine in the brain, leading to increased alertness and energy levels.

Table 1: Summary of Biological Activities

Activity TypeObservations
Neurotransmitter ModulationIncreases dopamine and norepinephrine levels
Stimulant EffectsSimilar to amphetamines
Potential ToxicityRisk of dependency and adverse effects

Toxicological Profile

The toxicological assessment of similar compounds suggests that they may pose risks such as acute toxicity and potential for abuse. Studies have indicated that derivatives can lead to severe adverse effects including cardiovascular issues and neurotoxicity when misused .

Case Studies

Several studies have highlighted the biological implications of compounds structurally related to 3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one:

  • Study on Synthetic Cathinones : This research examined the pharmacological profiles of various synthetic cathinones, revealing that compounds with a similar structure exhibited significant stimulant effects and potential for addiction .
  • Neurotoxicity Assessment : A case study focused on the neurotoxic effects of related compounds demonstrated alterations in dopaminergic signaling pathways, which could lead to long-term cognitive deficits .

Q & A

Q. What are the recommended methods for structural elucidation of 3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one?

To determine the crystal structure, X-ray crystallography coupled with refinement using SHELXL is widely employed. Key steps include:

  • Growing single crystals via slow evaporation in solvents like methanol or acetonitrile.
  • Data collection at low temperatures (e.g., 100 K) to minimize radiation damage.
  • Refinement with SHELXL, leveraging its robust handling of hydrogen bonding networks and torsional angles specific to piperazine derivatives .
  • Validation using tools like PLATON to check for missed symmetry or disorder.

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Comparative analysis of synthetic methods reveals:

  • Aminomethylation : Reacting 1-(4-methylpiperazin-1-yl)propan-1-one with methylamine under reflux in ethanol (yield: ~65%, purity: 95%) .
  • Click Chemistry : Utilizing copper-catalyzed azide-alkyne cycloaddition for functionalization (yield: >80%, but requires rigorous purification via column chromatography) .
  • Microwave-assisted synthesis : Reduces reaction time by 60% compared to traditional heating, though scalability remains a challenge.

Q. What analytical techniques are critical for characterizing its physicochemical properties?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm methylamino and piperazine moieties (e.g., δ~2.3 ppm for N-CH3_3) .
  • HPLC-MS : Quantifies purity (>98%) and detects impurities (e.g., unreacted intermediates).
  • Differential Scanning Calorimetry (DSC) : Determines thermal stability (decomposition onset ~220°C).

Q. How should researchers handle and store this compound safely?

  • Handling : Use PPE (gloves, goggles) in fume hoods; avoid skin contact due to potential amine reactivity .
  • Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation.
  • Waste Disposal : Neutralize with dilute acetic acid before incineration by licensed facilities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with receptors like serotonin (5-HT2A_{2A}) or dopamine transporters. Focus on the piperazine ring’s electrostatic contributions .
  • MD Simulations : GROMACS for assessing stability in lipid bilayers (e.g., blood-brain barrier permeability).
  • QSAR Models : Correlate substituent effects (e.g., methylamino vs. ethylamino) with binding affinity .

Q. What strategies resolve contradictions in reported pharmacological data?

  • Comparative Assays : Re-evaluate receptor binding (e.g., radioligand displacement assays) under standardized conditions (pH 7.4, 37°C) .
  • Metabolite Profiling : Use LC-HRMS to identify active metabolites that may influence in vivo results .
  • Species-Specific Studies : Test on human vs. rodent cell lines to address interspecies variability .

Q. How can researchers design experiments to study its metabolic pathways?

  • Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, identifying oxidation products via UPLC-QTOF .
  • Phase II Metabolism : Screen for glucuronidation/sulfation using recombinant UDP-glucuronosyltransferases (UGTs) .
  • CYP Inhibition Assays : Determine if the compound inhibits CYP3A4/2D6, which could affect drug-drug interactions .

Q. What advanced techniques validate its potential as a CNS-active agent?

  • In Vivo Microdialysis : Measure extracellular dopamine in rat striatum post-administration.
  • Electrophysiology : Patch-clamp recordings to assess effects on neuronal excitability.
  • PET Imaging : Radiolabel with 11^{11}C to track brain uptake and distribution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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